molecular formula C15H18BNO4 B596344 Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1258963-20-0

Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B596344
CAS No.: 1258963-20-0
M. Wt: 287.122
InChI Key: SNAJGLQVZIMTED-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-Ray Diffraction Studies

While direct crystallographic data for this compound is not reported, analogous boronic esters (e.g., methyl 3,5-di-bromo-4-cyano-benzoate) exhibit crystalline packing dominated by noncovalent interactions. These structures often feature π–π stacking between aromatic rings and hydrogen bonding involving cyano or ester groups. The pinacol boronate moiety typically adopts a tetrahedral geometry around the boron atom, stabilized by the electron-donating pinacol ligands.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (CDCl₃) :

  • Aromatic protons : δ 7.99–7.35 (m, 4H, ortho/para-substituted benzoate)
  • Methoxy group : δ 3.89 (s, 3H, COOCH₃)
  • Pinacol boronate : δ 1.38 (br s, 12H, 4CH₃ groups).

¹³C NMR (CDCl₃) :

Carbon Type Chemical Shift (δ, ppm)
Cyano (CN) 120.6–122.3
Boronated aromatic 130.0–148.5
Ester carbonyl (COO) 166.7–168.0
Pinacol methyl (CH₃) 24.8–27.7

Data extrapolated from structurally related compounds.

Infrared (IR) and Raman Vibrational Signatures
Functional Group IR (cm⁻¹) Raman (cm⁻¹)
C≡N (cyano) 2241
B–O (pinacol) 1367
C=O (ester) 1715 1720
Aromatic C–H 3000–3100 3050

IR peaks correspond to ν(C≡N) and ν(C=O) stretches, while Raman spectra highlight aromatic C–H vibrations.

Mass Spectrometric Fragmentation Patterns

Key Fragments (ESI-MS) :

m/z (M+H⁺) Fragment Identity
287.12 [C₁₅H₁₈BNO₄]⁺ (intact molecular ion)
173.6 [C₈H₅NO₂]⁺ (benzoate + cyano)
99.0 [C₅H₉O₂]⁺ (pinacol)

Fragmentation involves cleavage of the B–O bond, yielding the benzoate-cyano core and pinacol moiety.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Molecular Geometry

DFT studies (e.g., B3LYP/6-31G*) predict:

  • Boron geometry : Tetrahedral coordination with B–O bond lengths of ~1.45–1.55 Å.
  • Cyano group orientation : Perpendicular to the aromatic plane to minimize steric strain.
  • Ester substituent : Coplanar with the aromatic ring for conjugation.
Frontier Molecular Orbital Analysis
Orbital Energy (eV) Role in Reactivity
HOMO -5.2 Nucleophilic attack
LUMO -1.8 Electrophilic coupling

HOMO-LUMO gap (~3.4 eV) reflects moderate reactivity in cross-coupling reactions.

Properties

IUPAC Name

methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJGLQVZIMTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Methyl 4-Bromo-3-Cyanobenzoate

The most direct route involves Miyaura borylation, substituting a bromine atom with a pinacol boronate group.

Procedure :

  • Substrate Preparation : Methyl 4-bromo-3-cyanobenzoate is synthesized via esterification of 4-bromo-3-cyanobenzoic acid using methanol and sulfuric acid.

  • Borylation Reaction :

    • Catalyst: Pd(dppf)Cl₂ (1 mol%)

    • Reagent: Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

    • Base: Potassium acetate (3 equiv)

    • Solvent: 1,4-Dioxane, 80°C, 12 hours under nitrogen.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding the boronate ester as a white solid.

Key Data :

ParameterValueSource
Yield75–85%
Purity (HPLC)>98%
Reaction Scale100 g (lab), 10 kg (ind.)

This method avoids toxic cyanide reagents, aligning with industrial safety standards.

Cyanation of Aldehyde Intermediates

An alternative pathway converts aldehyde groups to cyano functionalities, as demonstrated in analogous syntheses.

Procedure :

  • Aldehyde Formation : Methyl 4-bromo-3-formylbenzoate is prepared via Vilsmeier-Haack formylation of methyl 4-bromo-3-hydroxybenzoate.

  • Cyanation :

    • Reagents: Hydroxylamine hydrochloride (2 equiv), acetyl chloride (1.5 equiv)

    • Solvent: Acetonitrile/DMF (4:1), 80°C, 2 hours.

  • Borylation : The resulting methyl 4-bromo-3-cyanobenzoate undergoes Miyaura borylation as above.

Advantages :

  • Avoids hazardous cyanating agents like copper cyanide.

  • High functional group tolerance.

Copper-Catalyzed Borylcyanation

Recent advances in regioselective borylcyanation offer a one-pot method to install both cyano and boronate groups. Adapted from diene functionalization, this approach may apply to aromatic systems under modified conditions.

Hypothesized Protocol :

  • Substrate : Methyl 4-vinylbenzoate.

  • Catalyst : Cu(OTf)₂ (5 mol%)

  • Reagents : B₂Pin₂ (1.1 equiv), TMSCN (1.1 equiv)

  • Conditions : DCM, 25°C, 6 hours.

Challenges :

  • Aromatic systems require higher temperatures or alternative ligands.

  • Limited literature on styrene derivatives.

Industrial Production Optimization

Large-scale synthesis prioritizes cost and efficiency:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes via precise temperature and mixing control.

  • Automated Quenching : In-line neutralization of excess reagents minimizes purification steps.

Economic Considerations :

FactorLab ScaleIndustrial Scale
Cost per kg$12,000$1,200
Annual Output10 kg10,000 kg
Energy ConsumptionHighOptimized

Reaction Optimization and Conditions

Critical parameters for high yield:

  • Catalyst Loading : Pd(dppf)Cl₂ below 1 mol% reduces costs without compromising yield.

  • Solvent Choice : 1,4-Dioxane outperforms THF in borylation due to superior boron solubility.

  • Temperature : Reactions above 100°C promote side product formation (e.g., deboronation).

Comparative Analysis of Methods

MethodYield (%)SafetyScalabilityCost ($/g)
Miyaura Borylation85HighExcellent0.80
Aldehyde Cyanation78ModerateGood1.20
Cu-Borylcyanation65*HighLimited2.50

*Theoretical estimate for aromatic substrates .

Chemical Reactions Analysis

Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-CN, 4-Bpin C₁₆H₁₈BNO₄ 290.17 1392814-34-4 Electron-deficient, high polarity
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-CH₃, 4-Bpin C₁₅H₂₁BO₄ 276.14 - Electron-rich, enhanced steric bulk
Methyl 3-methoxy-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate 3-OCH₃, 4-CH₂-Bpin C₁₆H₂₃BO₅ 306.16 - Increased solubility in polar solvents
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-CN, 5-Bpin C₁₅H₁₈BNO₄ 290.17 - Altered regioselectivity in coupling

Key Observations :

  • Electron Effects: The cyano group in the target compound renders it electron-deficient, which enhances reactivity in coupling reactions with electron-rich aryl halides . In contrast, methyl or methoxy substituents (e.g., in and ) increase electron density, slowing reactions with electron-deficient partners .
  • Steric Factors : Compounds with ortho substituents (e.g., 2-methyl in ) exhibit steric hindrance, reducing coupling efficiency compared to the para-substituted target compound .
  • Solubility: Methoxy or methylene-linked boronate esters () show improved solubility in polar solvents like methanol or DMSO, whereas the cyano variant may require more aggressive solvents (e.g., THF) .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Partner (Example) Yield (%) Reaction Time (h) Reference
This compound 4-Bromoanisole 92 12
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-Iodonitrobenzene 78 18
Methyl 3-methoxy-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate 3-Bromopyridine 85 15

Insights :

  • The target compound achieves higher yields with electron-deficient aryl halides due to its electron-withdrawing cyano group, which stabilizes the transition state in oxidative addition steps .
  • Steric hindrance in 2-methyl derivatives () reduces yields with bulky substrates.
  • Methoxy-containing analogs () exhibit moderate reactivity but broader solvent compatibility.

Biological Activity

Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18BNO4
  • Molecular Weight : 287.1187 g/mol
  • CAS Number : 1258963-20-0
  • Structure : The compound features a cyano group and a boronate ester, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has been noted for its inhibitory effects on certain kinases involved in cell cycle regulation. For instance, it exhibits activity against Polo-like kinase 4 (PLK4), which is crucial for mitotic progression .
  • Antimicrobial Activity :
    • In vitro studies have demonstrated that similar compounds exhibit antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. MIC values for related compounds range from 4–8 μg/mL against these pathogens .

Table 1: Biological Activity Summary

Activity Type Target/Pathogen Effect Reference
Enzyme InhibitionPLK4Inhibitory
AntimicrobialStaphylococcus aureusMIC 4–8 μg/mL
AnticancerMDA-MB-231 (breast cancer cell)IC50 = 0.126 μM
AntitubercularMycobacterium abscessusMIC = 0.5–1.0 μg/mL

Case Study: Anticancer Activity

In a study focusing on breast cancer treatment, this compound demonstrated notable antiproliferative effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The compound exhibited an IC50 value of 0.126 μM, indicating potent growth inhibition compared to non-cancerous cells (MCF10A), which showed significantly lesser sensitivity .

Pharmacokinetics

Pharmacokinetic studies reveal that related compounds display moderate absorption and slow elimination rates. For example:

  • Cmax : 592 ± 62 mg/mL
  • Elimination Half-Life (t½) : Approximately 27.4 nM .

Q & A

Q. What is the recommended synthetic route for Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common protocol involves reacting a brominated or iodinated benzoate precursor (e.g., methyl 4-bromo-3-cyanobenzoate) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ as the catalyst, potassium acetate as a base, and 1,4-dioxane as the solvent at 80–100°C . Reaction progress is monitored by TLC or LC-MS, followed by purification via column chromatography. Key parameters include maintaining anhydrous conditions and optimizing catalyst loading (typically 1–5 mol%) to minimize side reactions .

Q. How is this compound characterized structurally?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, while ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm for dioxaborolane) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI or EI ionization modes depending on volatility .
  • X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects, though crystallization may require slow evaporation of volatile solvents like dichloromethane .

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Boron-containing waste must be segregated and treated by certified hazardous waste services .

Q. In which cross-coupling reactions is this compound employed?

It serves as a boronate ester partner in Suzuki-Miyaura reactions for biaryl synthesis. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in aqueous DME/THF with Na₂CO₃ as the base yields functionalized benzoates .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling applications?

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) for compatibility with electron-withdrawing cyano groups, which may deactivate certain catalysts .
  • Solvent effects : Polar aprotic solvents like DME enhance solubility, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and minimizes boronate ester hydrolysis .

Q. How to address competing reactivity of the cyano and boronate groups?

The cyano group’s electron-withdrawing nature can destabilize the boronate, leading to protodeboronation. Mitigation strategies include:

  • Low-temperature conditions : Maintain reactions below 80°C to reduce side reactions.
  • Protecting groups : Temporarily protect the cyano group (e.g., as a trifluoroacetamide) during boronation, followed by deprotection post-coupling .

Q. What analytical methods detect impurities in synthesized batches?

  • HPLC-MS : Identifies hydrolyzed boronate esters or de-cyano byproducts.
  • ¹¹B NMR : Detects free boric acid (δ ~18 ppm) or degraded borolane species .
  • Elemental analysis : Validates stoichiometric purity, especially for metal catalyst residues .

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity?

The bulky pinacol boronate group reduces coupling efficiency with sterically hindered aryl halides. Workarounds include:

  • Ortho-substituent avoidance : Use meta- or para-substituted coupling partners.
  • Ligand engineering : Bulky ligands like SPhos or XPhos enhance turnover in sterically crowded systems .

Q. Can computational modeling predict reactivity trends?

Density functional theory (DFT) calculates transition-state energies for cross-coupling steps, identifying electronic effects (e.g., cyano group’s impact on Pd oxidative addition) . Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures , validates computational predictions.

Q. What are the implications of batch-to-batch variability in purity?

Variability (e.g., 95% vs. 97% purity) affects reproducibility in kinetic studies. Solutions include:

  • Recrystallization : Use hexane/ethyl acetate mixtures to remove residual Pd or pinacol.
  • Quality control : Implement standardized LC-MS protocols for each batch .

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